

# A Comparative Analysis of Cilastatin and Relebactam: Two Critical Partners in Antibiotic Therapy

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In the landscape of infectious disease treatment, the efficacy of  $\beta$ -lactam antibiotics is often challenged by bacterial resistance mechanisms and host metabolic processes. To counter these challenges, compounds that inhibit specific enzymes are co-administered with antibiotics. This guide provides a detailed comparison of two such crucial enzyme inhibitors: Cilastatin, a renal dehydropeptidase-I inhibitor, and Relebactam, a  $\beta$ -lactamase inhibitor. While both are frequently used in combination with the carbapenem antibiotic imipenem, they serve fundamentally different purposes.

**At a Glance: Key Differences** 

Feature	Cilastatin	Relebactam
Primary Function	Prevents renal degradation of imipenem	Protects β-lactam antibiotics from bacterial degradation
Target Enzyme	Human renal dehydropeptidase-I (DHP-I)	Bacterial β-lactamases (Ambler Class A and C)
Mechanism of Action	Reversible inhibition of DHP-I	Covalent acylation of the β-lactamase active site
Therapeutic Role	Pharmacokinetic enhancer	Antibiotic resistance breaker
Combination Drug	Imipenem/Cilastatin (Primaxin®)	Imipenem/Cilastatin/Relebacta m (Recarbrio®)



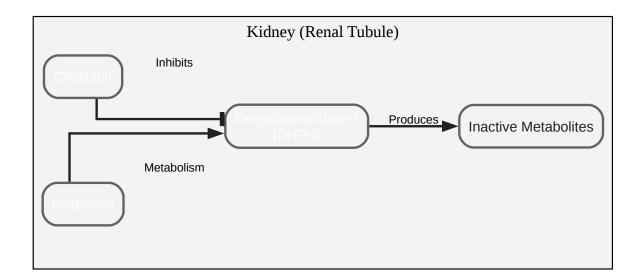
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## **Mechanism of Action: A Tale of Two Enzymes**

The distinct roles of Cilastatin and Relebactam are best understood by examining their respective mechanisms of action and the enzymes they target.

Cilastatin: The Guardian of Imipenem in the Kidneys

Cilastatin's primary function is to inhibit the human enzyme dehydropeptidase-I (DHP-I), which is located in the brush border of the renal tubules.[1][2] This enzyme rapidly metabolizes and inactivates the carbapenem antibiotic imipenem, leading to low urinary concentrations and potential renal toxicity at high doses.[1][3][4] By reversibly inhibiting DHP-I, cilastatin protects imipenem from degradation, thereby increasing its plasma half-life and urinary concentration, which enhances its antibacterial efficacy.[3][5] It is important to note that cilastatin itself possesses no antibacterial activity.[1][2]



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Figure 1. Mechanism of action of Cilastatin.

Relebactam: A Shield Against Bacterial Resistance

Relebactam is a diazabicyclooctane non- $\beta$ -lactam  $\beta$ -lactamase inhibitor.[6][7] Its role is to counteract a common bacterial resistance mechanism: the production of  $\beta$ -lactamase

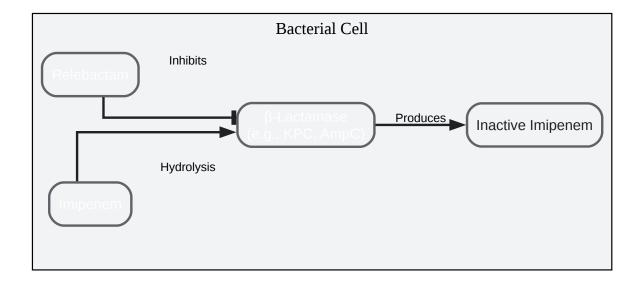




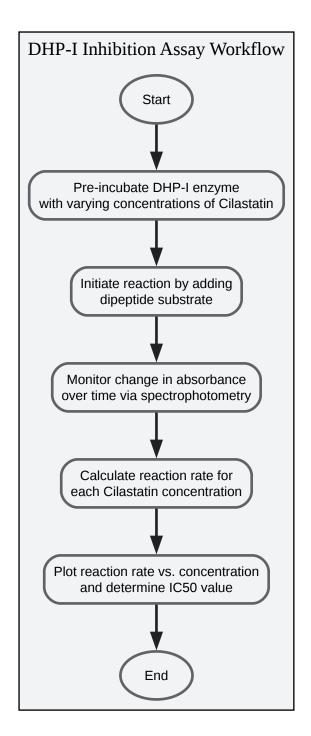


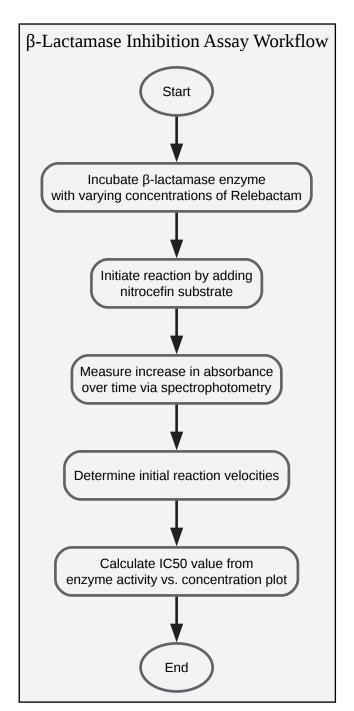
enzymes. These enzymes hydrolyze the  $\beta$ -lactam ring of antibiotics like imipenem, rendering them ineffective. Relebactam potently inhibits a broad spectrum of  $\beta$ -lactamases, including Ambler Class A (such as KPC) and Class C (AmpC) enzymes.[7][8][9] It works by covalently acylating the serine residue in the active site of the  $\beta$ -lactamase, effectively inactivating the enzyme and allowing the partner antibiotic to exert its bactericidal effect.[6][7] Unlike some other  $\beta$ -lactamase inhibitors, after de-acylation, Relebactam can reform its structure and reengage with other enzyme molecules.[6][7]











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